molecular formula C15H12N2O2 B1278350 1-Benzyl-1H-indazole-3-carboxylic acid CAS No. 41354-03-4

1-Benzyl-1H-indazole-3-carboxylic acid

Cat. No. B1278350
CAS RN: 41354-03-4
M. Wt: 252.27 g/mol
InChI Key: CDRCOZFGMPTGBL-UHFFFAOYSA-N
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Description

1-Benzyl-1H-indazole-3-carboxylic acid is a chemical compound with the CAS Number: 41354-03-4 and a molecular weight of 252.27 . It is a solid substance stored in dry conditions at 2-8°C .


Synthesis Analysis

The synthesis of 1H-indazole derivatives, including 1-Benzyl-1H-indazole-3-carboxylic acid, often involves diazotization reactions . For instance, direct conversion of ortho-aminobenzacetamides and ortho-aminobenzacetates to the corresponding 1H-indazole-3-carboxylic acid derivatives under the action of diazotization reagents has been reported .


Physical And Chemical Properties Analysis

1-Benzyl-1H-indazole-3-carboxylic acid is a solid substance . It is stored in dry conditions at 2-8°C .

Scientific Research Applications

Herbicidal Activity

Indazole carboxylic acid derivatives have been studied for their potential as herbicides . They have been found to exhibit good-to-excellent inhibition effects on the roots and shoots of both dicotyledonous rape (B. napus) and monocotyledonous barnyard grass (E. crus-galli) .

Auxin Receptor Antagonists

These compounds have been reported to act as antagonists for the auxin receptor protein TIR1 . Auxins are a class of phytohormones that play essential roles in the plant life cycle. Therefore, developing compounds with auxin-like properties for plant growth regulation and weed control applications is of great significance .

Pharmaceutical Applications

Substituted 1-Benzyl-1H-indazole-3-carboxylic acids, amides, and esters have been patented for their potential pharmaceutical applications . The compounds are described as having a variety of substituents, indicating a wide range of possible pharmaceutical uses .

Antiproliferative Activities

N-phenyl-1H-indazole-1-carboxamides, which are similar to 1-Benzyl-1H-indazole-3-carboxylic acid, have been evaluated for their in vitro antiproliferative activities against various tumor cell lines . This suggests potential applications in cancer treatment .

Organic Synthesis

1-Methylindazole-3-carboxylic acid, a related compound, is used as an important raw material and intermediate in organic synthesis . This suggests that 1-Benzyl-1H-indazole-3-carboxylic acid could have similar applications.

Agrochemicals

1-Methylindazole-3-carboxylic acid is also used in the production of agrochemicals . Given the structural similarity, 1-Benzyl-1H-indazole-3-carboxylic acid could potentially be used in similar applications.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

1-benzylindazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c18-15(19)14-12-8-4-5-9-13(12)17(16-14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRCOZFGMPTGBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80441811
Record name 1-Benzyl-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41354-03-4
Record name 1-Benzyl-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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